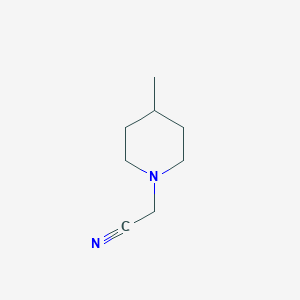
2-Chloro-6-nitrobenzoic acid
Overview
Description
2-Chloro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the sixth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.
Mechanism of Action
Target of Action
It’s known that nitro compounds, such as 2-chloro-6-nitrobenzoic acid, are a very important class of nitrogen derivatives . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Mode of Action
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target molecules.
Result of Action
It’s known that nitro compounds can have a variety of effects, depending on their specific structures and the targets they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry, and well-ventilated place to maintain its stability . Additionally, exposure to dust, mist, gas, or vapors should be avoided, as these can affect the compound’s action .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophylls and heme . The interaction of this compound with this enzyme can inhibit its activity, leading to the accumulation of protoporphyrinogen IX, which is then oxidized to protoporphyrin IX. This inhibition can be utilized in studying the enzyme’s function and regulation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can cause oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with a half-life of several days . Over extended periods, it can undergo degradation, leading to the formation of various by-products. These by-products can have different effects on cellular function, and their accumulation over time can influence the overall impact of this compound on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, including oxidative stress, cellular damage, and apoptosis. These findings highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds . It interacts with enzymes such as nitroreductases and dehydrogenases, which facilitate its conversion into various metabolites. These metabolic pathways are essential for the detoxification and elimination of this compound from the body, and any disruption in these pathways can lead to the accumulation of the compound and its metabolites, potentially causing toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. Additionally, binding proteins can influence the localization and accumulation of this compound within specific cellular compartments, thereby affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported to other cellular compartments, such as the mitochondria and nucleus, where it can influence mitochondrial function and gene expression. The localization of this compound is regulated by specific targeting signals and post-translational modifications, which direct the compound to its appropriate cellular destinations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-nitrobenzoic acid can be synthesized through the nitration of 2-chlorobenzoic acid. The process involves the following steps:
Nitration: 2-Chlorobenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position of the benzene ring.
Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or other nucleophiles in the presence of a base such as potassium carbonate.
Major Products Formed
Reduction: 2-Chloro-6-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-nitrobenzoic acid is used in several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of materials with specific properties for industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrobenzoic acid
- 2-Nitrobenzoic acid
- 2,6-Dichloro-3-nitrobenzoic acid
Uniqueness
2-Chloro-6-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and nitro groups on the benzene ring allows for selective reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
2-chloro-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHOMEFOTKWQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201603 | |
| Record name | 2-Chloro-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5344-49-0 | |
| Record name | 2-Chloro-6-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5344-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-nitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-nitrobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-6-NITROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUC5775J4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common method for synthesizing 2-chloro-6-nitrobenzoic acid?
A1: this compound can be synthesized by oxidizing 2-chloro-6-nitrotoluene. This reaction utilizes nitric acid as the oxidizing agent in the presence of sulfuric acid and vanadium pentoxide under atmospheric pressure. []
Q2: How does the structure of this compound influence its crystal formation with other molecules?
A2: The presence of both carboxylic acid and nitro groups in this compound allows it to form strong hydrogen bonds with other molecules. Research has shown that it forms 1:1 hydrogen-bonded compounds with 4-methylquinoline, where the carboxylic acid group of this compound interacts with the nitrogen atom of 4-methylquinoline. The specific arrangement of chlorine and nitro groups on the benzene ring can influence the resulting crystal structure due to steric effects and electronic interactions. []
Q3: Can this compound be used as a starting material for other chemical syntheses?
A3: Yes, this compound can be used as a precursor for synthesizing other valuable compounds. For instance, it serves as a starting material in the synthesis of dicloxacillin, an important antibiotic drug. The process involves reacting this compound with cerium chloride in a specific mixture to obtain 2-amino-6-chlorobenzoic acid, a key intermediate in dicloxacillin synthesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)






